BenchChemオンラインストアへようこそ!

ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate

Synthetic methodology Cross-coupling Orthogonal reactivity

Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate (CAS 2162414-76-6) is a dihalogenated indole-2-carboxylate building block with the molecular formula C₁₁H₉BrClNO₂ and a molecular weight of 302.55 g/mol. Commercially available at ≥97% purity from multiple suppliers , this compound features a unique 4-bromo-5-chloro substitution pattern on the indole core that distinguishes it from other halogenated indole-2-carboxylate regioisomers and confers distinct reactivity profiles for cross-coupling chemistry and medicinal chemistry applications.

Molecular Formula C11H9BrClNO2
Molecular Weight 302.55
CAS No. 2162414-76-6
Cat. No. B2474457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-bromo-5-chloro-1H-indole-2-carboxylate
CAS2162414-76-6
Molecular FormulaC11H9BrClNO2
Molecular Weight302.55
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=CC(=C2Br)Cl
InChIInChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(13)10(6)12/h3-5,14H,2H2,1H3
InChIKeyILUKYMDKGXLVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-Bromo-5-Chloro-1H-Indole-2-Carboxylate (CAS 2162414-76-6): Baseline Identity and Procurement-Grade Specification


Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate (CAS 2162414-76-6) is a dihalogenated indole-2-carboxylate building block with the molecular formula C₁₁H₉BrClNO₂ and a molecular weight of 302.55 g/mol . Commercially available at ≥97% purity from multiple suppliers , this compound features a unique 4-bromo-5-chloro substitution pattern on the indole core that distinguishes it from other halogenated indole-2-carboxylate regioisomers and confers distinct reactivity profiles for cross-coupling chemistry and medicinal chemistry applications.

Why Ethyl 4-Bromo-5-Chloro-1H-Indole-2-Carboxylate Cannot Be Replaced by Generic Indole-2-Carboxylate Analogs


Indole-2-carboxylates with different halogenation patterns exhibit divergent pharmacological and reactivity profiles that preclude simple interchange. Established structure-activity relationship (SAR) studies demonstrate that halogen substitution at the 5- or 6-position of the indole core is critical for competitive antagonism at the NMDA-associated glycine binding site, while substituents at other positions yield markedly different outcomes [1]. The 4-bromo-5-chloro arrangement provides two distinct synthetic handles—bromine at C4 for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and chlorine at C5 for potential nucleophilic aromatic substitution—creating orthogonal reactivity not available in mono-halogenated or differently substituted analogs [2]. Furthermore, differing regioisomers (e.g., 4-bromo-7-chloro, 5-bromo-6-chloro, 3-bromo-5-chloro) share the same molecular formula and mass (C₁₁H₉BrClNO₂, 302.55 g/mol) and cannot be distinguished by mass spectrometry alone, making rigorous identity verification through NMR or chromatographic methods essential for procurement integrity .

Ethyl 4-Bromo-5-Chloro-1H-Indole-2-Carboxylate: Quantitative Comparative Evidence for Scientific Procurement Decisions


Regioisomeric Differentiation: 4-Bromo-5-Chloro vs. 5-Bromo-6-Chloro Substitution for Orthogonal Cross-Coupling Reactivity

The 4-bromo-5-chloro substitution pattern offers orthogonal reactivity not available in the 5-bromo-6-chloro regioisomer (CAS 1923237-13-1). In the target compound, the C4 bromine is positioned para to the indole nitrogen, making it more accessible for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) with typical catalyst loadings of 1-5 mol% Pd(PPh₃)₄ [1]. By contrast, the C6 chlorine in the 5-bromo-6-chloro isomer is meta to the indole nitrogen and sterically more hindered, often requiring higher catalyst loadings (5-10 mol%) and elevated temperatures (80-100°C vs. 60-80°C for the 4-bromo isomer) for comparable conversion . The C5 chlorine in both isomers is less reactive toward oxidative addition but remains available for nucleophilic aromatic substitution under strongly basic conditions.

Synthetic methodology Cross-coupling Orthogonal reactivity Regioselective functionalization

NMDA Glycine Site Antagonism: 4-Bromo-5-Chloro Substitution and Conformity to the 5/6-Halogen Pharmacophore Rule

Indole-2-carboxylates with halogen substitution at the 5- or 6-position are established competitive antagonists of the strychnine-insensitive glycine binding site of the NMDA receptor, with in vivo anticonvulsant activity demonstrated in the NMDA-induced seizure model in mice [1]. The 5-chloro substituent in ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate satisfies this critical pharmacophoric requirement. In the foundational series, the 5-chloro indole-2-carboxylic acid analog displayed an IC₅₀ of approximately 0.8 μM in [³H]glycine binding assays, while the unsubstituted indole-2-carboxylate showed IC₅₀ > 10 μM, representing a >12-fold potency enhancement conferred by the 5-chloro substituent [2]. The additional 4-bromo substituent does not interfere with this pharmacophore and provides a synthetic diversification handle.

NMDA receptor Glycine site antagonist Neuropharmacology Indole-2-carboxylate pharmacophore

Antiviral Scaffold Potential: 5-Chloroindole-2-Carboxylate Core in HIV Reverse Transcriptase Inhibition Compared to 4-Bromo-5-Chloro Analog

Ethyl 5-chloroindole-2-carboxylate (CAS 4792-67-0) is a known HIV-1 reverse transcriptase inhibitor and pro-apoptotic agent that inhibits viral replication by targeting the allosteric pocket of reverse transcriptase . The target compound, ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate, retains the identical 5-chloroindole-2-carboxylate core required for this activity while adding a C4 bromine substituent. In patent literature (US 8,614,229), 2-carboxy substituted indole derivatives with halogenation at multiple positions have demonstrated activity against HCV and other Flaviviridae family viruses [1]. The C4 bromine in the target compound offers a vector for further SAR exploration via cross-coupling to install diverse aryl/heteroaryl groups, potentially enhancing potency beyond the parent 5-chloro compound. The 5-chloro-4-fluoro analog (methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate) has been reported as a key intermediate for phosphoindole HIV NNRTI candidates [2], suggesting that C4-halogenated 5-chloroindole-2-carboxylates represent a privileged antiviral scaffold subclass.

Antiviral HIV reverse transcriptase Non-nucleoside inhibitor Indole-2-carboxylate

IDO1/TDO Inhibitor Scaffold: Indole-2-Carboxylic Acid Core with Halogen Substitution for Cancer Immunotherapy

Indole-2-carboxylic acid derivatives have been systematically evaluated as dual IDO1/TDO inhibitors for cancer immunotherapy applications. A 2019 study in the European Journal of Medicinal Chemistry reported that 6-acetamido-indole-2-carboxylic acid derivatives achieved low micromolar IC₅₀ values: compound 9o-1 inhibited IDO1 with IC₅₀ = 1.17 μM and TDO with IC₅₀ = 1.55 μM . While these data are for indole-2-carboxylic acids rather than the ethyl ester, the target compound (ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate) can be readily hydrolyzed to the corresponding 4-bromo-5-chloro-1H-indole-2-carboxylic acid (CAS 2153325-59-6) under standard basic conditions (LiOH, THF/H₂O, rt, >95% conversion) . Halogen substitution on the indole core is known to modulate IDO1 binding: halogen atoms at different positions influence heme iron coordination and hydrophobic pocket interactions within the IDO1 active site. The 4-bromo-5-chloro pattern provides a distinct halogenation topology not evaluated in the published IDO1/TDO SAR, representing an unexplored chemical space for this target class.

Cancer immunotherapy IDO1 inhibitor TDO inhibitor Tryptophan metabolism Indole-2-carboxylic acid

Dengue Antiviral Potential: Indole-2-Carboxylate Derivatives as Dengue Virus Inhibitors—Scaffold Validation

A recent patent (US Patent 12,172,959, issued December 24, 2024, assigned to Janssen Pharmaceuticals and Katholieke Universiteit Leuven) discloses mono- or di-substituted indole compounds as inhibitors of dengue viral replication [1]. The patent describes indole derivatives, including 2-carboxy substituted variants, with demonstrated activity against dengue virus serotypes 1-4. In the broader literature, indole-based compounds have been explored as dengue virus NS5 RNA-dependent RNA polymerase (RdRp) inhibitors and NS2B-NS3 protease inhibitors. BindingDB records show that structurally diverse indole derivatives achieve IC₅₀ values ranging from 340 nM to 6.6 μM against dengue virus RdRp and 1.7-1.8 μM against DENV2 NS2B-NS3 protease [2]. While the target compound's direct anti-dengue activity has not been reported, its 4-bromo-5-chloro substitution pattern and 2-carboxylate ester functionality align with the general structural features described in the Janssen patent for di-substituted indole dengue inhibitors, positioning it as a viable starting scaffold for anti-dengue medicinal chemistry.

Antiviral Dengue virus Flavivirus Indole-2-carboxylate NS5 RdRp

Physicochemical Differentiation: Predicted Properties of Ethyl 4-Bromo-5-Chloro-1H-Indole-2-Carboxylate vs. Common Analogs

Computational predictions provide comparative physicochemical profiling for procurement decision-making. Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate (MW 302.55 g/mol) shows a predicted boiling point of 429.6±40.0 °C and density of 1.640±0.06 g/cm³ . Compared to the commonly used ethyl 5-chloroindole-2-carboxylate (CAS 4792-67-0, MW 223.66 g/mol), the target compound exhibits a molecular weight increase of 78.89 g/mol (35.3% increase) due to the additional C4 bromine, which also increases predicted logP by approximately 1.0-1.3 units (from ~2.8 to ~3.8-4.1) based on fragment-based calculation methods . This increased lipophilicity may enhance membrane permeability but could reduce aqueous solubility. Compared to the 5-bromo-6-chloro regioisomer (CAS 1923237-13-1, also MW 302.55), the target compound has a predicted boiling point approximately 9.2 °C higher (429.6 vs. 420.4 °C), suggesting different intermolecular interactions that may influence crystallization behavior and purification strategy .

Physicochemical properties ADME prediction Drug-likeness Halogen effects Indole-2-carboxylate

Optimal Research and Industrial Application Scenarios for Ethyl 4-Bromo-5-Chloro-1H-Indole-2-Carboxylate


Late-Stage Diversification in Medicinal Chemistry: Orthogonal C4 Cross-Coupling for Parallel Library Synthesis

Medicinal chemistry teams requiring a diversifiable indole-2-carboxylate scaffold can leverage the C4 bromine substituent for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) under mild conditions (60-80 °C, 1-5 mol% Pd catalyst) while retaining the C5 chlorine as a secondary handle or a metabolically stable substituent [1]. This orthogonal reactivity enables parallel synthesis of 24-96 compound libraries through systematic variation of the C4 aryl/heteroaryl/alkynyl coupling partner, accelerating hit-to-lead optimization. The ethyl ester remains intact throughout cross-coupling and can be hydrolyzed at the final step to the corresponding carboxylic acid for biological testing, or retained for improved membrane permeability in cell-based assays.

NMDA Glycine Site Antagonist Development: C4-Diversifiable Analog of the 5-Chloro Pharmacophore

Neuroscience drug discovery groups targeting the NMDA receptor glycine site for stroke, neuropathic pain, or epilepsy can use this compound as a direct analog of the established 5-chloroindole-2-carboxylate pharmacophore, with the critical advantage of a C4 diversification vector [1]. The class-level SAR indicates that the 5-chloro substituent is essential for glycine site binding (~12.5-fold potency enhancement over unsubstituted indole-2-carboxylate) , while the C4 position tolerates varied substitution for modulating physicochemical and pharmacokinetic properties. This compound enables systematic exploration of the 'north-eastern' region of the glycine binding pocket through C4 modification [2].

IDO1/TDO Dual Inhibitor Lead Generation: Novel Halogenation Topology for Cancer Immunotherapy

Cancer immunotherapy programs targeting the tryptophan-kynurenine pathway can employ this compound as a precursor to 4-bromo-5-chloro-1H-indole-2-carboxylic acid (via ester hydrolysis) for evaluation as an IDO1/TDO dual inhibitor [1]. Published indole-2-carboxylic acid derivatives have achieved IC₅₀ values as low as 1.17 μM (IDO1) and 1.55 μM (TDO) , and the 4-bromo-5-chloro topology represents unexplored chemical space within this validated scaffold. The bromine and chlorine substituents provide distinct steric and electronic properties that may enhance binding interactions with the heme-containing active sites of IDO1 and TDO, while the ethyl ester form facilitates synthetic manipulation during lead optimization.

Antiviral Drug Discovery: Dengue and HIV Scaffold with C4 Diversification Handle

Antiviral research groups exploring indole-based inhibitors of dengue virus (per recently issued U.S. Patent 12,172,959 covering di-substituted indoles) [1] or HIV reverse transcriptase can utilize this compound as a starting point for structure-activity relationship studies. The 5-chloroindole-2-carboxylate core is a validated HIV NNRTI pharmacophore , while the C4 bromine enables diversification to explore substituent effects on antiviral potency, selectivity, and cytotoxicity. For dengue programs, the compound's di-substituted indole architecture falls within the claimed chemical space of Janssen's patent, and the C4 position can be modified to optimize interactions with dengue NS5 RdRp (for which indole-based inhibitors have shown IC₅₀ values as low as 340 nM) [2] or NS2B-NS3 protease.

Quote Request

Request a Quote for ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.